Einecs 308-618-5
Description
Historical Trajectories in Isoflavonoid (B1168493) Scholarly Inquiry
The scientific investigation into isoflavones has a rich history marked by key discoveries that have shaped our understanding of these compounds. The timeline below highlights significant milestones in isoflavone (B191592) research:
| Decade | Key Research Developments |
| 1940s | Initial scientific attention was drawn to isoflavones due to observations of fertility issues in sheep that were grazing on isoflavone-rich clover. researchgate.netnih.gov This marked the first recognition of the potent biological effects of these plant-derived compounds. |
| 1950s | Research in this decade focused on the estrogenic effects of isoflavones in rodent models. researchgate.netnih.gov These studies explored their potential application as growth promoters in the animal feed industry. researchgate.netnih.gov |
| 1990s | A surge in research interest, largely driven by the U.S. National Cancer Institute, brought the role of soyfoods and their constituent isoflavones in disease prevention to the forefront. researchgate.netnih.gov In 1995, soy protein gained global recognition for its cholesterol-lowering properties, and isoflavones began to be widely investigated as potential alternatives to conventional hormone therapy. researchgate.netnih.gov |
| 2000s - Present | Research has continued to expand, with a significant number of publications focusing on various health-related aspects of isoflavones. soyinfocenter.com The number of papers on isoflavones such as genistein (B1671435) and daidzein (B1669772) increased dramatically from 96 in 1990 to 840 in 2000, and has continued to grow. soyinfocenter.com |
Biogenic Origins and Taxonomic Distribution of Isoflavones within the Plant Kingdom
The biosynthesis of isoflavones is a complex process primarily occurring in plants of the Leguminosae (Fabaceae) family. frontiersin.orgnih.gov
The production of isoflavones begins with the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The key steps in the biosynthesis of isoflavones are as follows:
Phenylpropanoid Pathway: The pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce 4-coumaroyl-CoA. frontiersin.org
Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
Chalcone Isomerase (CHI): Naringenin chalcone is then isomerized by CHI to form the flavanone (B1672756) naringenin.
Isoflavone Synthase (IFS): This crucial, legume-specific enzyme, a cytochrome P450 monooxygenase, catalyzes the rearrangement of the flavanone skeleton to form the isoflavone nucleus. nih.gov This is the committed step in isoflavone biosynthesis. nih.gov
Further Modifications: The basic isoflavone skeleton can then undergo various modifications, such as hydroxylation, methylation, and glycosylation, to produce a diverse array of isoflavonoid compounds.
The biosynthesis of Formononetin (B1673546), specifically, involves the 4'-O-methylation of daidzein. frontiersin.org However, research has also proposed an alternative pathway where 2,7,4'-trihydroxyisoflavanone, an intermediate in the formation of daidzein, serves as the direct precursor for methylation to form formononetin, bypassing daidzein. tandfonline.comoup.com
Isoflavones are characteristically found in the legume family (Fabaceae). frontiersin.orgresearchgate.net While they are present in almost all legume crops, their concentration varies significantly among different species. researchgate.net
Interactive Table: Distribution of Formononetin in Selected Legumes
| Plant Family | Genus | Species | Common Name | Presence of Formononetin |
| Fabaceae | Trifolium | pratense | Red Clover | High |
| Fabaceae | Glycine | max | Soybean | Present |
| Fabaceae | Medicago | sativa | Alfalfa | Present |
| Fabaceae | Cicer | arietinum | Chickpea | Present |
| Fabaceae | Vicia | faba | Fava Bean | Present |
| Fabaceae | Pueraria | montana var. lobata | Kudzu | Present |
Soybeans (Glycine max) are a particularly rich source of isoflavones, containing more than 100 times the amount found in many other legumes. researchgate.net Formononetin is a prominent isoflavone in red clover (Trifolium pratense). nih.gov It has also been identified in other plants such as Dalbergia nigrescens and Glycyrrhiza pallidiflora. nih.gov Studies have also quantified the distribution of formononetin in various aerial parts of Trifolium species, with stems of most species containing the largest amount of this isoflavone. researchgate.net While predominantly found in legumes, the expression of the isoflavone synthase gene in non-legume plants like Arabidopsis thaliana has been shown to result in the production of isoflavones, demonstrating the potential for genetic engineering to introduce this pathway into other species. nih.gov
Properties
CAS No. |
68307-95-9 |
|---|---|
Molecular Formula |
C6H18NO6P |
Molecular Weight |
231.18 g/mol |
IUPAC Name |
ethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C2H7O4P/c6-3-1-5-2-4-7;1-2-6-7(3,4)5/h5-7H,1-4H2;2H2,1H3,(H2,3,4,5) |
InChI Key |
WNDDMLASZHQNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Engineering of Isoflavones
Elucidation of the Phenylpropanoid Pathway as the Isoflavone (B191592) Precursor
The journey to synthesizing 7,3',4'-trihydroxyisoflavone begins with the phenylpropanoid pathway, a central route in the secondary metabolism of higher plants responsible for producing a vast array of phenolic compounds. mdpi.combioscipublisher.com This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, a critical intermediate. From this point, the flavonoid biosynthesis pathway branches off, leading to the formation of chalcones through the action of chalcone (B49325) synthase (CHS). mdpi.comfrontiersin.org
Isoflavonoids, including the precursor to 7,3',4'-trihydroxyisoflavone, daidzein (B1669772), are derived from this flavonoid pathway. hmdb.ca A key branching point from the general flavonoid pathway is the conversion of a flavanone (B1672756) intermediate, such as liquiritigenin (B1674857) or naringenin (B18129), into an isoflavone structure. This critical step involves the migration of an aryl group and is catalyzed by the enzyme isoflavone synthase (IFS). mdpi.comnih.gov Therefore, the phenylpropanoid pathway provides the fundamental building blocks for the synthesis of the isoflavone core structure, upon which further modifications, such as the hydroxylations that form 7,3',4'-trihydroxyisoflavone, occur. bioscipublisher.comjfda-online.com
Identification and Characterization of Key Structural Genes in Isoflavone Biosynthesis
The biosynthesis of isoflavones is governed by a series of specific enzymes, each encoded by a corresponding structural gene. The identification and characterization of these genes are paramount for understanding and manipulating isoflavone production.
Two of the most critical enzymes in the dedicated isoflavonoid (B1168493) pathway are chalcone synthase (CHS) and isoflavone synthase (IFS) . bioscipublisher.commdpi.com CHS is responsible for the initial condensation reaction that forms the chalcone backbone, while IFS, a cytochrome P450 enzyme, catalyzes the pivotal rearrangement of the B-ring to form the isoflavone skeleton. frontiersin.orgnih.gov In soybeans, for instance, specific CHS genes, such as CHS8, have been shown to be instrumental in directing metabolic flow towards isoflavonoid production. bioscipublisher.comfrontiersin.org
Following the formation of the initial isoflavone, daidzein, further modifications occur to yield 7,3',4'-trihydroxyisoflavone. This involves a hydroxylation step at the 3' position of the B-ring. This reaction is typically catalyzed by another cytochrome P450-dependent monooxygenase. genome.jp The subsequent dehydration is carried out by 2-hydroxyisoflavanone (B8725905) dehydratase (HID/IFD). nih.gov
Table 1: Key Enzymes and Genes in the Biosynthesis of 7,3',4'-Trihydroxyisoflavone
| Enzyme Name | Gene Abbreviation | Function |
| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone skeleton. |
| Isoflavone Synthase | IFS | A cytochrome P450 enzyme that converts flavanones to isoflavones. |
| 2-Hydroxyisoflavanone Dehydratase | HID/IFD | Dehydrates the 2-hydroxyisoflavanone intermediate. |
| Isoflavone 3'-hydroxylase | I3'H | A cytochrome P450 enzyme that hydroxylates daidzein at the 3' position. |
Transcriptional Regulation and Systems Biology Approaches to Isoflavone Production in Specific Plant Species
The biosynthesis of isoflavones is a tightly regulated process at the transcriptional level, involving a complex network of transcription factors that respond to both developmental cues and environmental stimuli. nih.govmdpi.com Understanding this regulatory network is crucial for developing targeted strategies to enhance isoflavone production.
Several families of transcription factors have been identified as key regulators of isoflavonoid biosynthesis, including MYB , bHLH , WRKY , and NAC proteins. bioscipublisher.commdpi.com In soybeans, for example, the R2R3-MYB transcription factor, GmMYB29, directly activates the promoters of key enzyme genes like IFS2 and CHS8, leading to increased isoflavone accumulation. bioscipublisher.com Similarly, GmMYB176 has been shown to regulate multiple genes within the isoflavonoid pathway. frontiersin.org
Systems biology approaches, such as transcriptomics and metabolomics, have become invaluable tools for dissecting these complex regulatory networks. By comparing the gene expression profiles and metabolite profiles of high- and low-isoflavone producing plant varieties, researchers can identify key genes and regulatory factors. mdpi.com For example, weighted gene co-expression network analysis (WGCNA) has been used to identify modules of co-expressed genes that are highly correlated with isoflavone content. mdpi.com These analyses have revealed that pathways related to phenylpropanoid biosynthesis, hormone signaling, and carbohydrate metabolism are all interconnected in the regulation of isoflavone production. mdpi.com Environmental factors such as light, temperature, and nutrient availability also influence isoflavone levels, often through the modulation of these transcriptional networks. bioscipublisher.comnih.gov
Table 2: Key Transcription Factors Regulating Isoflavone Biosynthesis
| Transcription Factor Family | Example | Target Genes/Function | Plant Species |
| R2R3-MYB | GmMYB29 | Activates IFS2 and CHS8 promoters | Soybean |
| R1-MYB | GmMYB176 | Regulates multiple genes in the isoflavonoid pathway | Soybean |
| C2H2-Zinc Finger | GmZFP7 | Activates GmIFS2 and GmF3H1 | Soybean |
| NAC | GmNAC42-1 | Activates IFS2 and G4DT for glyceollin (B191339) synthesis | Soybean |
Ecophysiological Roles and Plant Environment Interactions of Isoflavones
Isoflavones as Phytoalexins in Plant Pathogen Defense Mechanisms
Isoflavonoids are a key component of the plant defense system, often functioning as phytoalexins—antimicrobial compounds synthesized by plants in response to pathogen attack. frontiersin.orgnih.gov Leguminous plants, in particular, produce these compounds to defend against a wide range of pathogens, including fungi, bacteria, and viruses. nih.gov When a plant detects a potential pathogen, it triggers a defense response that includes the rapid accumulation of isoflavonoids at the site of infection. documentsdelivered.com
These compounds can inhibit the growth of pathogens through various mechanisms, such as disrupting cell membranes, inhibiting enzymes, or interfering with microbial metabolic processes. For example, isoflavonoids like genistein (B1671435) and daidzein (B1669772) are known to accumulate in response to fungal elicitors. researchgate.net In soybean, the phytoalexin glyceollin (B191339), which is derived from daidzein, has been shown to have a bactericidal effect on certain bacteria. core.ac.uk
While (S)-equol is primarily known as a bacterial metabolite of daidzein, research has demonstrated its potential as an antimicrobial agent against plant pathogens. koreascience.krnih.gov A 2017 study revealed that (S)-equol exhibited significant inhibitory effects on the development and pathogenicity of Magnaporthe oryzae, the fungus responsible for rice blast disease. The study found that equol (B1671563) could inhibit mycelial growth, conidial generation and germination, and the formation of appressoria (specialized infection structures), thereby reducing the virulence of the fungus on rice and barley leaves. nih.gov This finding suggests that while not traditionally classified as a phytoalexin produced in planta, (S)-equol possesses antifungal properties relevant to plant protection. nih.gov
The table below summarizes the antifungal activity of (S)-equol against the plant pathogen Magnaporthe oryzae as observed in the study.
| Parameter | Effect of (S)-equol Treatment | Significance |
| Mycelial Growth | Significant inhibition | Reduces fungal biomass |
| Conidial Generation | Significant inhibition | Limits the spread of the fungus |
| Conidial Germination | Significant inhibition | Prevents the initiation of infection |
| Appressorial Formation | Significant inhibition | Blocks the fungus's ability to penetrate plant tissue |
| Pathogenicity | Greatly reduced virulence | Protects the host plant from disease symptoms |
This interactive data table is based on findings reported in a study on the effects of equol on Magnaporthe oryzae. nih.gov
Molecular Mechanisms of Isoflavone (B191592) Involvement in Rhizobia-Legume Symbiosis and Nodulation Processes
The symbiotic relationship between leguminous plants and nitrogen-fixing soil bacteria, known as rhizobia, is a cornerstone of sustainable agriculture. mdpi.com This interaction, which leads to the formation of specialized root structures called nodules, is initiated and orchestrated by a complex molecular dialogue between the plant and the bacteria. nih.govfrontiersin.org Isoflavonoids are crucial signaling molecules in this process. frontiersin.orgfrontiersin.org
Legume roots secrete specific isoflavonoids, such as daidzein and genistein, into the rhizosphere (the soil region immediately surrounding the roots). frontiersin.orgnih.gov These compounds act as chemoattractants for compatible rhizobia and, more importantly, as inducers of the bacterial nodulation (nod) genes. core.ac.uknih.gov The activation of nod genes in rhizobia leads to the synthesis and secretion of lipo-chitooligosaccharide signal molecules called Nod factors. mdpi.com
The plant, in turn, recognizes these Nod factors, which initiates a signaling cascade leading to root hair curling, the formation of an infection thread, and the development of the root nodule. nih.govmdpi.com The specificity of this interaction is highly dependent on the chemical structure of the isoflavonoids produced by the plant and the ability of the rhizobial partner to recognize them. nih.gov For instance, daidzein and genistein are the most prevalent isoflavones in soybean that induce nod genes in its symbiotic partner, Bradyrhizobium japonicum. nih.gov
While daidzein is a key signaling molecule in this symbiotic relationship, there is currently no direct evidence to suggest that its metabolite, (S)-equol, plays a direct role in the rhizobia-legume signaling and nodulation process. The conversion of daidzein to equol is primarily associated with the metabolic activity of gut microbiota in animals and humans after the consumption of soy products. nih.govmdpi.com The role of isoflavonoids in nodulation is confined to the initial signaling events that take place in the rhizosphere, with daidzein being the active compound exuded by the plant root. nih.govcore.ac.uk
The following table outlines the established roles of key isoflavonoids in the initiation of rhizobia-legume symbiosis.
| Isoflavonoid (B1168493) | Role in Symbiosis | Mechanism of Action |
| Daidzein | Signaling Molecule | Secreted by legume roots; induces nod gene expression in rhizobia. nih.gov |
| Genistein | Signaling Molecule | Secreted by legume roots; induces nod gene expression in rhizobia. frontiersin.orgnih.gov |
| (S)-equol | Not Established | No direct evidence of a role in plant-rhizobia signaling. |
This interactive data table summarizes the functions of isoflavonoids in rhizobia-legume symbiosis based on established research. frontiersin.orgnih.gov
Broader Contributions of Isoflavones to Plant Physiology and Ecological Dynamics
Beyond their specific roles as phytoalexins and symbiosis signals, isoflavonoids contribute to broader aspects of plant physiology and ecological interactions. Their functions are diverse, reflecting their chemical reactivity and distribution within the plant. frontiersin.orgdocumentsdelivered.com
Isoflavonoids are synthesized through the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites that are crucial for plant development and survival. nih.gov The antioxidant properties of many isoflavonoids, including daidzein, help protect plant cells from oxidative damage caused by various biotic and abiotic stresses. nih.gov
The release of isoflavonoids into the soil can influence the composition and activity of the microbial community in the rhizosphere. This can have broader ecological implications, as these compounds can selectively inhibit the growth of pathogenic microbes while promoting beneficial ones. documentsdelivered.com This dual function highlights the complexity of isoflavonoid roles, transcending the simple definition of a phytoalexin. documentsdelivered.com
While the direct physiological functions of (S)-equol within plants are not well-documented, its precursor, daidzein, is a central compound in these processes. frontiersin.orgnih.gov The biosynthesis of daidzein in legumes is a regulated process, influenced by developmental cues and environmental stresses. nih.gov The presence of (S)-equol has been reported in some plant products, but its origin and function within the plant's own physiological and ecological framework remain an area for further investigation. researchgate.net The primary established role of (S)-equol is as a potent bioactive compound resulting from the metabolism of dietary daidzein by gut microflora. nih.govmdpi.com
Molecular Mechanisms of Isoflavone Biological Activities: in Vitro and Preclinical Investigations
Phytoestrogenic Activity and Estrogen Receptor Modulation
Formononetin (B1673546) is classified as a phytoestrogen, a plant-derived compound that exhibits estrogen-like biological activity. nih.govnih.gov Its interactions with the endocrine system are primarily mediated through its ability to bind to and modulate estrogen receptors (ERs). nih.gov
Structural Analogies of Isoflavones to Mammalian 17-β-Estradiol
The estrogenic effects of isoflavones like formononetin are rooted in their structural similarity to the primary female sex hormone, 17-β-estradiol. researchgate.net Phytoestrogens are non-steroidal polyphenolic compounds, but their molecular structure mimics that of endogenous estrogens, enabling them to fit into the ligand-binding domain of estrogen receptors. nih.govnih.gov This structural resemblance allows formononetin to engage with ERα and ERβ, the two main subtypes of estrogen receptors, and consequently trigger estrogen-like responses or, in some contexts, antagonize the effects of natural estrogens. nih.govresearchgate.net
Competitive Binding Dynamics of Isoflavones with Estrogen Receptors and Implications for Receptor Affinity
Formononetin engages in competitive binding with estrogen receptors, demonstrating a particular preference for estrogen receptor beta (ERβ). jst.go.jpnih.gov While phytoestrogens can bind to both ERα and ERβ, they generally exhibit a higher affinity for ERβ. thieme-connect.de The binding affinity of formononetin is typically lower than that of 17-β-estradiol. thieme-connect.de However, computational analyses have provided nuanced insights into these interactions. An in silico molecular docking study revealed that formononetin has a binding affinity (free energy) of -7.3 kcal/mol with ER-α, which is lower (indicating a more stable bond) than that of 17-β-estradiol (-6.4 kcal/mol). redalyc.org
Studies using competition binding assays have shown that formononetin binds well to human ERβ (hERβ). jst.go.jp In the context of gene expression, formononetin has been observed to slightly induce transcription with hERβ but can act as an antagonist to the transcriptional activity induced by 17-β-estradiol. jst.go.jp This dual agonist/antagonist potential highlights the complexity of its interaction with estrogen receptors, which can vary depending on the specific cellular context and the presence of endogenous estrogens.
Table 1: Comparative Binding Affinities with Estrogen Receptor Alpha (ER-α)
| Compound | Binding Affinity (Free Energy in kcal/mol) | Reference |
|---|---|---|
| Formononetin | -7.3 | redalyc.org |
| 17-β-Estradiol (Natural Estrogen) | -6.4 | redalyc.org |
| 3-Alkyl-Naphthalene (Synthetic Estrogen) | -11.2 | redalyc.org |
Antiviral Properties and Mechanistic Elucidations
Beyond its phytoestrogenic effects, formononetin has demonstrated significant antiviral properties in various preclinical studies. nih.gov Its mechanisms of action often involve the modulation of host cellular pathways that are critical for viral replication.
Inhibition of Viral Infectivity Across Diverse Enveloped and Non-Enveloped Viral Classes
In vitro research has established that formononetin can inhibit a range of both enveloped and non-enveloped viruses. It has shown efficacy against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), which is an enveloped, single-stranded RNA virus. frontiersin.orgnih.gov Furthermore, formononetin exhibits potent antiviral activity against several non-enveloped viruses belonging to the Picornaviridae family. nih.gov This includes Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease, as well as other coxsackieviruses such as CVB2, CVB3, and CVB6. nih.govherbmedpharmacol.com
Table 2: Viruses Inhibited by Formononetin in In Vitro Studies
| Viral Class | Virus | Reference |
|---|---|---|
| Enveloped RNA Virus (Arteriviridae) | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | frontiersin.orgnih.gov |
| Non-Enveloped RNA Virus (Picornaviridae) | Enterovirus 71 (EV71) | nih.govnih.gov |
| Coxsackievirus B2 (CVB2) | nih.govherbmedpharmacol.com | |
| Coxsackievirus B3 (CVB3) | nih.govherbmedpharmacol.com | |
| Coxsackievirus B6 (CVB6) | nih.govherbmedpharmacol.com |
Modulatory Effects on Host Cell Signaling Pathways, Gene Transcription Factors, and Cytokine Secretion
The antiviral action of formononetin is largely attributed to its ability to interfere with host cell signaling pathways that viruses exploit for their replication. nih.govresearchgate.net In EV71 infections, inflammatory pathways like MAPK (mitogen-activated protein kinase), including its components ERK, p38, and JNK, are typically upregulated to facilitate viral reproduction. nih.gov Formononetin has been shown to act on the MAPK pathway, reducing the activation of downstream inflammatory mediators such as cyclooxygenase 2 (COX2) and prostaglandin (B15479496) E2 (PGE2), thereby inhibiting viral infection. nih.govnih.gov
Formononetin also exerts anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govqascf.com This pathway is a critical regulator of the immune response and inflammation. qascf.com By inhibiting IKKα phosphorylation and the subsequent degradation of IκBα, formononetin prevents the nuclear translocation and DNA binding of NF-κB. nih.gov This leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.govmdpi.com Additionally, formononetin can modulate immune responses by activating the SIRT1/Nrf2 signaling pathway and increasing the production of the anti-inflammatory cytokine Interleukin-4. nih.govnih.gov
Dependencies of In Vitro Antiviral Efficacy on Isoflavone (B191592) Concentration and Formulation
The antiviral effectiveness of formononetin is dose-dependent, with higher concentrations generally leading to more significant viral inhibition. frontiersin.orgnih.gov Research on PRRSV demonstrated that higher doses of formononetin correlated with greater antiviral activity. frontiersin.org Similarly, its ability to inhibit viral RNA and protein synthesis in EV71-infected cells was observed in a dose-dependent manner. nih.gov
The timing of administration is also a critical factor for its antiviral efficacy. Studies have shown that formononetin is most effective during the early stages of viral infection. frontiersin.orgnih.gov For PRRSV, the primary antiviral action was observed when the compound was introduced in the initial phases post-infection. frontiersin.orgnih.gov A time-course assay with EV71 revealed that treatment administered 12 to 24 hours before infection, or within 0 to 6 hours after infection, was able to effectively reduce the virus-induced cytopathic effect. nih.gov However, when administered at later time points (9 or 12 hours post-infection), it did not exert a significant effect. nih.gov
Anticancer Research: Preclinical Cell Culture and Animal Model Investigations
Preclinical studies are fundamental in understanding the potential of compounds like formononetin as anticancer agents. In vitro and in vivo models allow for a detailed examination of its biological activities against various cancer types.
Formononetin has demonstrated notable chemopreventive potential by inhibiting the proliferation of a wide array of cancer cell lines. nih.gov Its efficacy has been observed in models of breast, prostate, colon, lung, ovarian, and other cancers. mdpi.comspandidos-publications.commdpi.com The antiproliferative effects are a key aspect of its potential in cancer prevention, with some studies suggesting it possesses the greatest antiproliferative activity compared to other isoflavones. nih.gov
The compound has been shown to induce cell cycle arrest, a critical mechanism in preventing the propagation of cancer cells. nih.gov For instance, in human prostate cancer cells, formononetin can lead to G0/G1 phase arrest. karger.com This is achieved by downregulating the expression of key cell cycle regulatory proteins. karger.comresearchgate.net Research has also indicated that formononetin can alter DNA topology, converting it from a supercoiled to a linear form, which could contribute to its antiproliferative properties. biotech-asia.org
Below is an interactive data table summarizing the observed chemopreventive effects of formononetin in various cancer cell models.
| Cancer Type | Cell Line(s) | Observed Effects |
| Breast Cancer | MCF-7, MDA-MB-231, 4T1 | Inhibition of proliferation and invasion, induction of cell cycle arrest. mdpi.commdpi.com |
| Prostate Cancer | PC-3, DU-145 | Inhibition of cell proliferation, induction of G0/G1 cell cycle arrest. mdpi.comkarger.com |
| Colon Cancer | HCT-116, SW1116 | Inhibition of cell proliferation and invasion. mdpi.commdpi.com |
| Lung Cancer | A549, NCI-H23 | Inhibition of cell growth. mdpi.comspandidos-publications.com |
| Ovarian Cancer | ES2, OV90 | Inhibition of cell proliferation. nih.gov |
The anticancer activity of formononetin is underpinned by its ability to modulate multiple signaling pathways crucial for cancer cell survival and progression. nih.govresearchgate.net A primary mechanism is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov
Formononetin triggers apoptosis through both intrinsic and extrinsic pathways. spandidos-publications.com It has been shown to activate caspase-3, a key executioner caspase, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA repair inhibition. nih.gov The expression of caspase-3 has been observed to increase in a dose-dependent manner in human osteosarcoma and non-small cell lung cancer cells upon treatment with formononetin. nih.gov Furthermore, it modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor cell death. nih.gov
In terms of cellular regulation, formononetin influences several critical signaling cascades. It has been found to suppress the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are often dysregulated in cancer and play a central role in cell proliferation, survival, and invasion. nih.govmdpi.com By inactivating these pathways, formononetin can inhibit tumor growth and metastasis. mdpi.com For example, in breast cancer cells, formononetin has been shown to suppress the migration and invasion by reducing the expression of matrix metalloproteinases (MMPs) via the PI3K/Akt pathway. mdpi.com In prostate cancer cells, it inhibits the Akt/cyclin D1/CDK4 pathway to induce cell cycle arrest. karger.com
The following table details the mechanistic pathways affected by formononetin in various cancer models.
| Cancer Type | Cell Line(s) | Mechanistic Pathway(s) Affected | Key Molecular Targets |
| Breast Cancer | MCF-7, T47D | Ras/p38 MAPK pathway activation, PI3K/Akt pathway inhibition. mdpi.comnih.gov | Bax, Bcl-2, MMP-2, MMP-9. mdpi.comnih.gov |
| Multiple Myeloma | U266, RPMI 8226 | Inhibition of STAT activation, activation of caspase-3. nih.gov | p-STAT3, p-STAT5, Cyclin D1, Cyclin B1. nih.gov |
| Prostate Cancer | PC-3, DU-145 | Inactivation of Akt/cyclin D1/CDK4 pathway. karger.com | p-Akt, Cyclin D1, CDK4. karger.com |
| Head and Neck Squamous Cell Carcinoma | FaDu | Suppression of MAPK (ERK1/2, p38) and NF-κB phosphorylation. spandidos-publications.com | p-ERK1/2, p-p38, p-NF-κB. spandidos-publications.com |
| Hepatocellular Carcinoma | HepG2 | Suppression of mTOR signaling, activation of caspase-3. researchgate.netresearchgate.net | mTOR, Caspase-3. researchgate.netresearchgate.net |
Research on Isoflavone Bioavailability and Formulation Strategies in Biological Systems
Factors Governing Isoflavone (B191592) Bioavailability and Systemic Distribution in Preclinical Models
The oral bioavailability of Formononetin (B1673546) is moderate yet generally higher than that of many other flavonoids. frontiersin.orgresearchgate.net Studies in rat models have reported its oral bioavailability to be approximately 21.8%. researchgate.netfrontiersin.orgnih.gov Several key factors govern its absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its systemic exposure.
Physicochemical Properties: Formononetin's lipophilicity, or its ability to dissolve in fats and lipids, is a critical determinant of its absorption and distribution. frontiersin.org While its favorable lipophilicity suggests it can easily permeate biological membranes through passive diffusion, its poor water solubility remains a significant limiting factor for its dissolution in the gastrointestinal tract, which is a prerequisite for absorption. mdpi.comfrontiersin.orgbioline.org.brfrontiersin.org It is classified as a Biopharmaceutics Classification System (BCS) class II compound, characterized by low solubility and high permeability. researchgate.net
Absorption and Metabolism: After oral administration, Formononetin is absorbed along the gastrointestinal tract, with transport across the Caco-2 cell monolayer (an in vitro model of the human intestinal epithelium) occurring mainly through passive diffusion. nih.govfrontiersin.org Once absorbed, it undergoes extensive first-pass metabolism, primarily in the liver and intestinal cells. researchgate.netbenthamscience.com The main metabolic pathways are O-demethylation to its active metabolite, daidzein (B1669772), and subsequent phase II conjugation reactions (glucuronidation and sulfation). frontiersin.org These conjugation processes convert the compound into more water-soluble glucuronide and sulfate (B86663) esters, which are the predominant forms found in plasma and are more readily excreted. frontiersin.orgfrontiersin.org This rapid and extensive metabolism significantly reduces the amount of free, active Formononetin that reaches systemic circulation. benthamscience.com
Systemic Distribution and Elimination: In preclinical rat models, plasma concentrations of Formononetin typically peak between 30 to 60 minutes after oral administration. frontiersin.orgnih.gov The compound exhibits a high rate of binding to plasma proteins, with reports of 93-96% being protein-bound, which can limit its distribution to tissues. frontiersin.orgexplorationpub.com It has a relatively short elimination half-life of approximately 2-3 hours and a high systemic clearance rate, indicating it is a high-extraction compound that is rapidly removed from the body. frontiersin.orgresearchgate.netnih.gov
Table 1: Pharmacokinetic Parameters of Formononetin in Preclinical Rat Models This table presents a summary of pharmacokinetic data from different studies following oral administration of Formononetin.
| Parameter | Value | Dose & Model | Source |
|---|---|---|---|
| Oral Bioavailability (F) | 21.8% | 20 mg/kg, Rats | frontiersin.orgresearchgate.netnih.gov |
| Time to Max. Concentration (Tmax) | 0.5 - 1 hour | 20-50 mg/kg, Rats | frontiersin.orgnih.gov |
| Max. Plasma Concentration (Cmax) | 62 - 302 nM | 20-50 mg/kg, Rats | frontiersin.org |
| Elimination Half-life (t1/2) | ~2 hours | Oral admin., Rats | frontiersin.orgresearchgate.netnih.gov |
| Total Body Clearance (CLTotal) | 5.13 L/h/kg | Rats | frontiersin.orgresearchgate.net |
| Plasma Protein Binding | ~94-96% | In vitro, Rat plasma | frontiersin.orgexplorationpub.com |
Academic Research on Chemical Derivatization Approaches for Enhanced Isoflavone Bioavailability
To overcome the pharmacokinetic limitations of Formononetin, researchers have explored various chemical modification and derivatization strategies. nih.gov The goal of this prodrug approach is to create a new, temporarily modified molecule with improved physicochemical properties, such as enhanced water solubility or lipophilicity, which can then be converted back to the active parent drug within the body. ijpcbs.comscielo.br
One notable example is the synthesis of a water-soluble derivative, formononetin-3′-sulphonate (Sul-F). nih.gov By adding a sulfonate group, the aqueous solubility of the compound is increased, which can facilitate its use in different formulation types and potentially improve absorption.
Other synthetic strategies have focused on creating hybrid molecules. For instance, formononetin-dithiocarbamate hybrids have been designed and synthesized. nih.gov While the primary goal of this particular research was to investigate anticancer activity, the modification of the parent structure represents a valid chemical derivatization approach that could alter its pharmacokinetic profile. Similarly, amino-acid derivatives of Formononetin have been synthesized, a strategy that has proven effective for other flavonoids in enhancing permeability and bioavailability. acs.org
A recent study detailed the biosynthesis of three novel Formononetin derivatives using the bacterium Bacillus velezensis LQ5. nih.gov This whole-cell catalysis approach yielded formononetin-7-O-β-D-glucoside (FG), formononetin-7-O-β-(6''-O-succinyl)-D-glucoside (FGS), and formononetin-7-O-phosphate (FP). nih.gov Such modifications, particularly glycosylation and phosphorylation, are known to improve water solubility and can alter metabolic pathways, potentially enhancing bioavailability. nih.gov These derivatization efforts highlight a dynamic area of research aimed at optimizing the therapeutic potential of Formononetin through chemical and biological synthesis. nih.gov
Development and Evaluation of Nanotechnological Formulations for Improved Isoflavone Delivery
Nanotechnology offers a powerful platform to address the challenges of poor solubility and low bioavailability associated with many natural compounds, including Formononetin. frontiersin.orgbiomedpharmajournal.orgfrontiersin.org By encapsulating the active compound in nanoscale carrier systems, it is possible to enhance its stability, improve its dissolution rate, and facilitate its transport across biological membranes, ultimately increasing its systemic exposure. frontiersin.orgmdpi.com
Phospholipid Complexes (Phytosomes): One successful strategy involves the creation of Formononetin-phospholipid complexes, also known as phytosomes. researchgate.netbenthamscience.com In this approach, Formononetin is complexed with a phospholipid like lecithin. bioline.org.br This creates an amorphous, more lipophilic entity that can better traverse the lipid-rich membranes of intestinal cells. bioline.org.brbenthamscience.com An in vivo study in rats demonstrated that a Formononetin-phospholipid complex could substantially reduce first-pass metabolism and significantly enhance oral bioavailability by increasing the concentration of free Formononetin in the plasma. benthamscience.com Further research showed that incorporating a bioenhancer like piperine (B192125) into the phospholipid complex could further protect Formononetin from phase II metabolism, leading to a 23-fold increase in bioavailability (AUC) at a 10 mg/kg dose compared to the pure drug. nih.gov
Lipid and Polymeric Nanoparticles: Various nanocarrier systems have been developed and evaluated. Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium like gastrointestinal fluid. A study that combined nanocrystal technology with a SMEDDS formulation reported a remarkable 5.5-fold improvement in the relative oral bioavailability of Formononetin in rats. researchgate.nettmrjournals.comresearcher.life Other promising carriers include polymeric micelles and carbon nanotubes, which can improve the solubility and absorption of Formononetin. researchgate.net
Inclusion Complexes: Another approach is the formation of inclusion complexes with cyclodextrins. A study using β-cyclodextrin to encapsulate isoflavones from chickpea sprout extract, including Formononetin, demonstrated significantly increased release in simulated digestive fluid. mdpi.com The in vivo pharmacokinetic results in rats showed that the β-cyclodextrin inclusion complex led to a relative bioavailability of 171.6% for Formononetin compared to the standard extract. mdpi.com
Table 2: Comparison of Bioavailability Enhancement for Different Formononetin Formulations This table summarizes the reported improvements in relative bioavailability for various advanced delivery systems compared to unformulated Formononetin in preclinical studies.
| Formulation Strategy | Carrier/Technology | Improvement in Relative Bioavailability (vs. Control) | Animal Model | Source |
|---|---|---|---|---|
| Inclusion Complex | β-Cyclodextrin | 1.72-fold (171.6%) | Rats | mdpi.com |
| Nanocrystals + SMEDDS | Self-Microemulsion | 5.58-fold (557.7%) | Rats | researchgate.netresearcher.life |
| Phospholipid Complex + Bioenhancer | Phospholipid + Piperine | 23.33-fold | Rats (10 mg/kg) | nih.gov |
Q & A
Q. What methodologies validate the scalability of this compound’s synthesis from lab-scale to pilot-scale?
- Methodological Answer : Perform kinetic and thermodynamic profiling to identify rate-limiting steps. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Compare energy efficiency and waste generation metrics across scales using life-cycle assessment (LCA) tools .
Key Considerations for Methodological Rigor
- Data Integrity : Use attention-check questions in surveys and pre-register hypotheses to mitigate bias .
- Reproducibility : Publish raw data, code, and step-by-step protocols in open-access repositories .
- Interdisciplinary Collaboration : Integrate chemical, biological, and computational expertise to address complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
